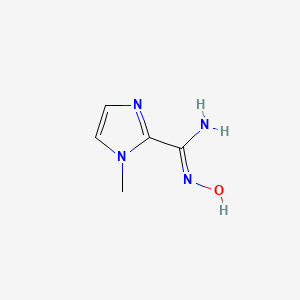
N'-Hydroxy-1-methyl-1H-imidazole-2-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N’-Hydroxy-1-methyl-1H-imidazole-2-carboximidamide” is a chemical compound with the molecular formula C5H8N4O and a molecular weight of 140.15 . It is a derivative of imidazole, a heterocyclic compound .
Synthesis Analysis
The synthesis of imidazole derivatives, such as “N’-Hydroxy-1-methyl-1H-imidazole-2-carboximidamide”, can be achieved through various methods. One of the main industrial methods is the acid-catalysed methylation of imidazole by methanol . Another method involves the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine .Molecular Structure Analysis
The molecular structure of “N’-Hydroxy-1-methyl-1H-imidazole-2-carboximidamide” consists of an imidazole ring substituted at position 1 . The InChI code for this compound is 1S/C5H8N4O/c1-9-3-2-7-5(9)4(6)8-10/h2-4H,6H2,1H3 .Scientific Research Applications
Antihypertensive Effects
N'-Hydroxy-1-methyl-1H-imidazole-2-carboximidamide derivatives, particularly those in the series of N-(biphenylylmethyl)imidazoles, have been studied for their potent antihypertensive effects when orally administered. These compounds, including 2-butyl-1-[(2'-carboxybiphenyl-4-yl)methyl]-4-chloro-5-(hydroxymethyl)imidazole, showed significant promise as nonpeptide angiotensin II receptor antagonists, making them valuable in the development of hypertension treatments (Carini et al., 1991).
Synthesis and Biological Activities
Imidazole derivatives have been synthesized for various biological activities. For instance, imidazole-5-carboxylic acids with alkyl, alkenyl, and hydroxyalkyl substituents have shown potent antagonistic activities against the angiotensin II receptor. Specific derivatives demonstrated significant antihypertensive activity and were considered promising for the development of therapeutic agents (Yanagisawa et al., 1996).
Structural Analysis in Chemistry
This compound has also been analyzed structurally, particularly in the context of silver imidazolecarbaldehyde oxime complexes. These studies, incorporating computational density functional theory calculations, have provided insights into the nature of intra- and intermolecular interactions, contributing to the understanding of molecular structure and bonding (Ofori et al., 2016).
Antiviral Activity
Some derivatives of this compound have been evaluated for their antiviral properties, particularly against vaccinia virus. Certain hydroxyimidazole derivatives exhibited notable antiviral activity, suggesting their potential use in developing antiviral treatments (Nikitina et al., 2019).
Safety and Hazards
The safety data sheet for “N’-Hydroxy-1-methyl-1H-imidazole-2-carboximidamide” indicates that it has a GHS07 pictogram and a warning signal word. The hazard statements include H302, H315, H319, and H335 . These suggest that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Future Directions
The future directions for “N’-Hydroxy-1-methyl-1H-imidazole-2-carboximidamide” and other imidazole derivatives involve their use in a diverse range of applications. They are key components to functional molecules used in pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .
properties
IUPAC Name |
N'-hydroxy-1-methylimidazole-2-carboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O/c1-9-3-2-7-5(9)4(6)8-10/h2-3,10H,1H3,(H2,6,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPLWHURMWIDSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(=NO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CN=C1/C(=N/O)/N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

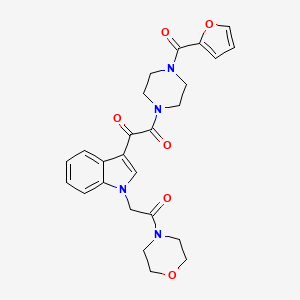
![[(3Ar,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]methanesulfonyl chloride](/img/structure/B2399902.png)
![N-[1-[(4-Fluorophenyl)methyl]-2-oxopyrrolidin-3-yl]prop-2-enamide](/img/structure/B2399903.png)
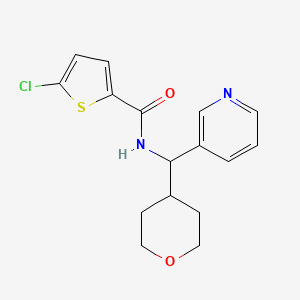
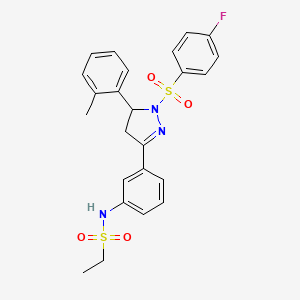
![[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-pyridin-4-ylmethanone](/img/structure/B2399911.png)
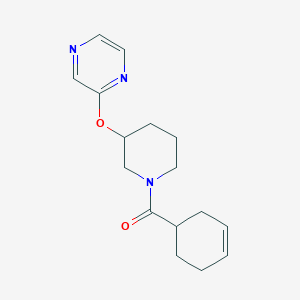
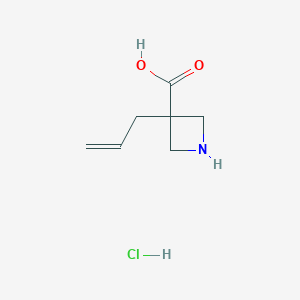
![2-[(5-Bromopyrimidin-2-yl)amino]-1-cyclopropyl-1-phenylethanol](/img/structure/B2399914.png)
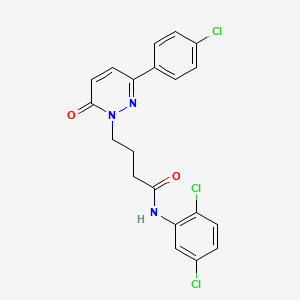
![2-(1H-benzimidazol-2-ylmethylsulfanyl)-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2399916.png)
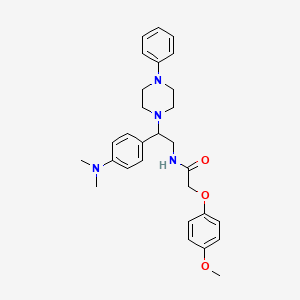
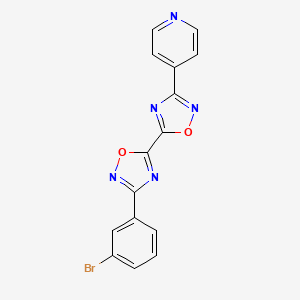
![7-(2-(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)-2-oxoethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2399920.png)